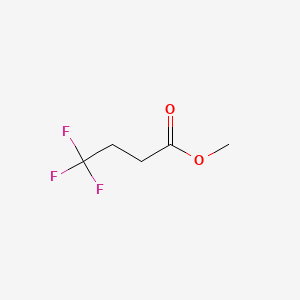

Methyl 4,4,4-trifluorobutyrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4,4,4-trifluorobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F3O2/c1-10-4(9)2-3-5(6,7)8/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVNWLMWNUJPCQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50382060 | |

| Record name | Methyl 4,4,4-trifluorobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2365-82-4 | |

| Record name | Methyl 4,4,4-trifluorobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Methyl 4,4,4-trifluorobutyrate

Foreword: The Strategic Value of Fluorinated Building Blocks

In the landscape of modern chemical synthesis, particularly within the pharmaceutical and agrochemical sectors, the strategic incorporation of fluorine atoms into organic molecules is a proven strategy for modulating a compound's physicochemical and biological properties. The trifluoromethyl group (CF3), in particular, is a privileged moiety, capable of enhancing metabolic stability, increasing lipophilicity, and altering electronic characteristics, thereby improving the efficacy and pharmacokinetic profile of active ingredients.[1][2] Methyl 4,4,4-trifluorobutyrate emerges as a key building block in this context, offering a versatile scaffold for the introduction of the trifluoromethyl group in a variety of synthetic endeavors. This guide provides an in-depth exploration of the synthesis and properties of this compound, designed for researchers, scientists, and drug development professionals seeking to leverage this valuable intermediate.

I. Synthetic Pathways to this compound: A Comparative Analysis

The synthesis of this compound can be approached through several strategic routes, each with its own set of advantages and considerations. The choice of a particular synthetic pathway is often dictated by factors such as the availability of starting materials, desired scale, and economic viability. Herein, we dissect three prominent methods:

Direct Esterification of 4,4,4-Trifluorobutanoic Acid

The most straightforward approach involves the classic Fischer esterification of 4,4,4-trifluorobutanoic acid with methanol, typically in the presence of a strong acid catalyst.

-

Causality of Experimental Choices: The use of an excess of methanol is a common strategy to drive the equilibrium towards the product side, in accordance with Le Châtelier's principle. The acid catalyst, typically sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol.

-

Self-Validating System: The reaction progress can be conveniently monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), allowing for the determination of the reaction endpoint. The purity of the final product is readily assessed by GC-MS and NMR spectroscopy.

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,4,4-trifluorobutanoic acid (1.0 eq).

-

Add an excess of anhydrous methanol (5-10 eq).

-

Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) with cooling.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress by TLC or GC.

-

Upon completion, cool the mixture to room temperature and carefully add saturated sodium bicarbonate solution to neutralize the excess acid.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation to obtain pure this compound.

Palladium-Catalyzed Hydroesterification of 3,3,3-Trifluoropropene

A more atom-economical approach is the hydroesterification of 3,3,3-trifluoropropene, which involves the simultaneous addition of a hydrogen atom and a methoxycarbonyl group across the double bond. This reaction is typically catalyzed by a palladium complex.

-

Causality of Experimental Choices: The choice of a palladium catalyst, often in combination with a phosphine ligand, is crucial for achieving high catalytic activity and selectivity. The reaction is carried out under a carbon monoxide atmosphere, which serves as the source of the carbonyl group in the ester. The presence of an acid co-catalyst can enhance the reaction rate.

-

Self-Validating System: The consumption of the gaseous starting material and the formation of the product can be monitored by GC analysis of the reaction mixture. The regioselectivity of the addition can be confirmed by NMR analysis of the product.

-

In a high-pressure autoclave, place a palladium catalyst (e.g., Pd(OAc)2, 1-5 mol%) and a phosphine ligand (e.g., PPh3, 2-10 mol%).

-

Add anhydrous methanol as the solvent and reactant.

-

Introduce 3,3,3-trifluoropropene into the sealed reactor.

-

Pressurize the autoclave with carbon monoxide (CO) to the desired pressure (e.g., 10-50 bar).

-

Heat the reaction mixture to the specified temperature (e.g., 80-120 °C) with vigorous stirring.

-

Maintain the reaction for the required time, monitoring the pressure drop of CO.

-

After cooling to room temperature, carefully vent the excess CO in a well-ventilated fume hood.

-

The reaction mixture is then filtered to remove the catalyst.

-

The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation.

Multi-step Synthesis from Diethyl Malonate

-

Causality of Experimental Choices: The initial step involves the deprotonation of diethyl malonate with a strong base to form a nucleophilic enolate, which then undergoes alkylation. The subsequent decarboxylation is typically achieved by heating in the presence of an acid or a salt in a high-boiling solvent.

-

Self-Validating System: Each step of the synthesis can be monitored by standard analytical techniques (TLC, GC, NMR) to ensure the successful formation of the intermediate before proceeding to the next step. The purity of the final product is confirmed by a combination of these methods.

-

Step 1: Synthesis of Diethyl 2-(2,2,2-trifluoroethyl)malonate

-

In a flame-dried round-bottom flask under an inert atmosphere, prepare a solution of sodium ethoxide in absolute ethanol.

-

Cool the solution in an ice bath and add diethyl malonate (1.0 eq) dropwise.

-

After stirring for 30 minutes, add a suitable 2,2,2-trifluoroethylating agent (e.g., 2,2,2-trifluoroethyl iodide or triflate) (1.0-1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with water and extract the product with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by vacuum distillation.

-

-

Step 2: Decarboxylation to Ethyl 4,4,4-trifluorobutyrate

-

Combine the purified diethyl 2-(2,2,2-trifluoroethyl)malonate with a mixture of acetic acid and a strong mineral acid (e.g., H2SO4 or HCl).

-

Heat the mixture to reflux for several hours until the evolution of CO2 ceases.

-

Cool the reaction mixture and pour it into ice water.

-

Extract the product with an organic solvent, wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer and remove the solvent.

-

The resulting ethyl ester can be transesterified to the methyl ester if desired, or the synthesis can be adapted to use dimethyl malonate from the start.

-

II. Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of this compound is paramount for its safe handling, application in synthesis, and purification.

Physicochemical Data

| Property | Value |

| Molecular Formula | C5H7F3O2 |

| Molecular Weight | 156.10 g/mol |

| Boiling Point | 113 °C[3] |

| Density | 1.192 g/mL at 25 °C[3] |

| Refractive Index (nD20) | 1.345[3] |

| Flash Point | -16 °C |

| Solubility | Soluble in common organic solvents such as methanol, ethanol, diethyl ether, and dichloromethane. Limited solubility in water. |

Spectroscopic Profile

While a publicly available, fully assigned spectrum for this compound is not readily found, the expected spectral data can be reliably predicted based on its structure and data from analogous compounds.

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

δ ~3.7 ppm (s, 3H): A singlet corresponding to the methyl ester protons (O-CH₃).

-

δ ~2.6 ppm (t, 2H): A triplet corresponding to the methylene protons adjacent to the carbonyl group (-CH₂-C=O).

-

δ ~2.4 ppm (m, 2H): A multiplet (quartet of triplets) corresponding to the methylene protons adjacent to the trifluoromethyl group (-CH₂-CF₃), showing coupling to both the adjacent methylene and trifluoromethyl groups.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

δ ~172 ppm: Carbonyl carbon of the ester.

-

δ ~125 ppm (q): Carbon of the trifluoromethyl group, split into a quartet by the three fluorine atoms.

-

δ ~52 ppm: Methyl carbon of the ester.

-

δ ~30 ppm (q): Methylene carbon adjacent to the CF₃ group, showing coupling to fluorine.

-

δ ~28 ppm: Methylene carbon adjacent to the carbonyl group.

-

-

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance):

-

A single signal, likely a triplet, is expected in the region characteristic for a CF₃ group adjacent to a methylene group. The chemical shift would be referenced to a standard like CFCl₃.

-

-

IR (Infrared) Spectroscopy:

-

~1740 cm⁻¹: Strong C=O stretching vibration characteristic of an ester.

-

~1100-1300 cm⁻¹: Strong C-F stretching vibrations.

-

~2900-3000 cm⁻¹: C-H stretching vibrations of the methyl and methylene groups.

-

-

MS (Mass Spectrometry):

-

Molecular Ion (M⁺): A peak at m/z = 156.

-

Fragmentation Pattern: Expect to see characteristic fragments corresponding to the loss of the methoxy group (-OCH₃, m/z = 125), the loss of the methoxycarbonyl group (-COOCH₃, m/z = 97), and the presence of the trifluoroethyl cation ([CF₃CH₂]⁺, m/z = 83).[3][4][5]

-

III. Reactivity and Applications in Synthesis

This compound is a versatile intermediate due to the presence of two key reactive sites: the ester functionality and the trifluoromethyl group.

Reactivity Profile

-

Reactions at the Ester Group: The ester can undergo typical transformations such as hydrolysis to the corresponding carboxylic acid, reduction to 4,4,4-trifluorobutanol, and reaction with Grignard reagents or organolithium compounds to form tertiary alcohols.

-

Influence of the Trifluoromethyl Group: The strongly electron-withdrawing nature of the CF₃ group acidifies the α-protons to some extent, though not as significantly as in β-dicarbonyl compounds. This property can be exploited in certain base-mediated condensation reactions.

Applications in Drug Development and Agrochemicals

The primary utility of this compound lies in its role as a precursor for more complex molecules containing the trifluoromethyl moiety.

-

Pharmaceutical Synthesis: This building block is particularly valuable in the synthesis of enzyme inhibitors and other therapeutic agents where the CF₃ group can enhance binding affinity and metabolic stability. For instance, derivatives of 4,4,4-trifluorobutanoic acid have been explored in the development of inhibitors for various enzymes. While direct use in the synthesis of blockbuster drugs is not widely documented in readily available literature, its structural motif is present in many developmental candidates. It serves as a key starting material for producing more complex fluorinated intermediates, for example, in the synthesis of certain dipeptidyl peptidase-4 (DPP-4) inhibitors like Sitagliptin, where related trifluorinated building blocks are essential.[6][7][8]

-

Agrochemical Synthesis: In the agrochemical industry, the introduction of a trifluoromethyl group can lead to compounds with enhanced herbicidal, insecticidal, or fungicidal activity.[1][2][9] this compound can be used to synthesize active ingredients where this specific fluorinated chain is a key pharmacophore.

IV. Safety, Handling, and Purification

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood.

-

Fire Safety: Keep away from open flames, sparks, and other sources of ignition. Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing fires.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

Purification

The primary method for purifying this compound is fractional distillation .

-

Procedure: Due to its relatively low boiling point, distillation should be carried out carefully to avoid loss of product. The use of a fractionating column is recommended to achieve high purity, especially to separate it from any remaining starting materials or byproducts.

-

Quality Control: The purity of the distilled fractions should be checked by GC-MS to ensure the absence of impurities.[10][11][12]

V. Conclusion and Future Outlook

This compound stands as a valuable and versatile building block in the arsenal of synthetic chemists. Its straightforward synthesis and the strategic placement of the trifluoromethyl group make it an attractive starting material for the development of novel pharmaceuticals and agrochemicals. As the demand for more effective and metabolically robust active ingredients continues to grow, the importance of fluorinated intermediates like this compound is poised to increase. Further research into novel, more efficient, and greener synthetic routes to this compound will undoubtedly contribute to its broader application in the chemical sciences.

Diagrams

Synthetic Pathways Overview

Caption: Key synthetic routes to this compound.

Experimental Workflow for Fischer Esterification

Caption: Step-by-step workflow for Fischer esterification.

References

-

(PDF) Synthesis of Sitagliptin - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

-

METHYL-4,4,4-TRIFLUORO-2-TRIFLUOROMETHYLBUTYRATE - Optional[19F NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved January 17, 2026, from [Link]

-

Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PubMed. (2021, October 6). Retrieved January 17, 2026, from [Link]

-

† 1H-NMR and 13C-NMR Spectra. (n.d.). Retrieved January 17, 2026, from [Link]

-

The Crucial Role of Fluorinated Intermediates in Modern Agrochemicals. (n.d.). Retrieved January 17, 2026, from [Link]

-

2 - Supporting Information. (n.d.). Retrieved January 17, 2026, from [Link]

-

Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - Frontiers. (2021, October 6). Retrieved January 17, 2026, from [Link]

-

Fluorine NMR. (n.d.). Retrieved January 17, 2026, from [Link]

- WO2009064476A1 - Preparation of sitagliptin intermediate - Google Patents. (n.d.).

-

METHOD FOR PREPARING INTERMEDIATE COMPOUND OF SITAGLIPTIN - European Patent Office - EP 3045459 B1. (2014, September 9). Retrieved January 17, 2026, from [Link]

-

19Flourine NMR. (n.d.). Retrieved January 17, 2026, from [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved January 17, 2026, from [Link]

-

13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0033890). (n.d.). Retrieved January 17, 2026, from [Link]

-

Organic Fluorinated Building Blocks. (n.d.). Retrieved January 17, 2026, from [Link]

-

Series of 19 F NMR spectra recorded during the process of warming a... - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

-

Specialty Materials/Specialty Intermediates: Building Blocks of Pharma and Agrochemical Products - AGC Chemicals. (n.d.). Retrieved January 17, 2026, from [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). Retrieved January 17, 2026, from [Link]

- CN109369354B - Synthesis method of 4,4, 4-trifluorobutanol - Google Patents. (n.d.).

-

Agrochemical Building Blocks - Kingchem. (n.d.). Retrieved January 17, 2026, from [Link]

-

Mass Spectrometry - MSU chemistry. (n.d.). Retrieved January 17, 2026, from [Link]

-

Palladium catalyzed hydroesterification of substituted alkenes under microwave conditions - Arkivoc. (n.d.). Retrieved January 17, 2026, from [Link]

-

Interpretation of mass spectra. (n.d.). Retrieved January 17, 2026, from [Link]

-

Mass Spectrometry Fragmentation Part 1 - YouTube. (2015, February 19). Retrieved January 17, 2026, from [Link]

-

3-Methyl-4,4,4-trifluorobutyric acid, ethyl ester - Optional[1H NMR] - Chemical Shifts. (n.d.). Retrieved January 17, 2026, from [Link]

-

Fluoride derivatization-enabled sensitive and simultaneous detection of biomarkers for nitrogen mustard in human plasma and urine via gas chromatography tandem mass spectrometry - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

-

Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. (2023, March 15). Retrieved January 17, 2026, from [Link]

-

Palladium catalysed hydroesterification and aminocarbonylation of substituted alkenes and alkynes - DSpace Repository. (n.d.). Retrieved January 17, 2026, from [Link]

-

Palladium-Catalyzed Esterification of Aryl Fluorosulfates with Aryl Formates - PMC. (n.d.). Retrieved January 17, 2026, from [Link]

-

Methyl Substitution Effects on 1H and 13C NMR Data of Methoxyflavones - ResearchGate. (2025, August 9). Retrieved January 17, 2026, from [Link]

-

Analysis of Volatile Flavor Compounds in Four Commercial Beverages Using Static Headspace Gas Chromatography/Mass Spectrometry: A Qualitative Approach - MDPI. (2024, February 26). Retrieved January 17, 2026, from [Link]

-

GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients Research Article. (2017, September 9). Retrieved January 17, 2026, from [Link]

-

Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - NIH. (2020, September 1). Retrieved January 17, 2026, from [Link]

-

Palladium-catalyzed hydrocarbonation and hydroamination of 3,3-dihexylcyclopropene with pronucleophiles - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. uni-saarland.de [uni-saarland.de]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. frontiersin.org [frontiersin.org]

- 9. biesterfeld.no [biesterfeld.no]

- 10. mdpi.com [mdpi.com]

- 11. globalresearchonline.net [globalresearchonline.net]

- 12. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]

Methyl 4,4,4-trifluorobutyrate: A Versatile Building Block for Modern Organic Synthesis

An In-Depth Technical Guide for Researchers and Drug Development Professionals

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science.[1][2] Fluorinated compounds often exhibit enhanced metabolic stability, increased lipophilicity, and modulated electronic properties, making them highly valuable in the development of pharmaceuticals and agrochemicals.[2][3] Among the array of fluorinated building blocks, methyl 4,4,4-trifluorobutyrate stands out as a versatile and powerful synthon for introducing the trifluoromethyl (CF₃) group, a prevalent motif in many contemporary drugs.[4]

This guide provides a detailed exploration of the applications of this compound in organic synthesis. We will delve into its core reactivity, examine its role in key synthetic transformations, and provide field-proven protocols to illustrate its practical utility for researchers and scientists in drug development.

Core Reactivity: The α-Carbon and Enolate Formation

The synthetic versatility of this compound stems from the reactivity of the protons on the α-carbon (C2), which are acidified by the adjacent ester carbonyl group. Treatment with a strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA), facilitates the deprotonation of the α-carbon to generate a lithium enolate. This enolate is a potent carbon nucleophile, serving as the key reactive intermediate for a multitude of carbon-carbon bond-forming reactions.[5][6][7]

The choice of base and reaction conditions is critical for efficient enolate generation while avoiding unwanted side reactions. LDA is typically prepared in situ from diisopropylamine and n-butyllithium in an aprotic solvent like tetrahydrofuran (THF) at low temperatures (-78 °C) to ensure stability and prevent decomposition.[5][7]

Caption: Workflow for generating the key lithium enolate intermediate.

Key Synthetic Applications

The nucleophilic enolate derived from this compound is a workhorse in organic synthesis, enabling the construction of complex molecular architectures.

Conjugate (Michael) Addition Reactions

The Michael addition, or conjugate addition, is a powerful method for forming C-C bonds by adding a nucleophile to the β-carbon of an α,β-unsaturated carbonyl compound (a Michael acceptor).[8] The enolate of this compound readily participates in these reactions, providing access to a wide range of functionalized molecules containing the valuable trifluoroethyl moiety.[9]

The reaction proceeds via the nucleophilic attack of the enolate on the electrophilic alkene, followed by protonation of the newly formed enolate to yield the 1,4-adduct.[8] This transformation is highly efficient for constructing γ-trifluoromethylated carbonyl compounds.

Sources

- 1. sioc.cas.cn [sioc.cas.cn]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. jelsciences.com [jelsciences.com]

- 5. Enolate Chemistry - Studydrive [studydrive.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Synthesis of warfarin analogs: conjugate addition reactions of alkenyl-substituted N-heterocycles with 4-hydroxycoumarin and related substrates - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Spectroscopic Characterization of Methyl 4,4,4-trifluorobutyrate

Foreword

For researchers, scientists, and professionals in drug development and materials science, the precise structural elucidation of fluorinated organic molecules is paramount. The unique physicochemical properties imparted by fluorine atoms—such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity—make these compounds invaluable. Methyl 4,4,4-trifluorobutyrate (CAS: 2365-82-4) serves as a key building block in the synthesis of more complex fluorinated entities. A thorough understanding of its spectroscopic signature is not merely an academic exercise; it is the foundation for quality control, reaction monitoring, and the confident identification of its derivatives.

This guide provides an in-depth analysis of the spectroscopic data for this compound. Moving beyond a simple recitation of values, we will explore the causal relationships between the molecular structure and its spectral output, providing field-proven insights into data acquisition and interpretation. Every protocol and piece of analysis is designed to be a self-validating system, ensuring that you can apply these principles with confidence in your own laboratory settings.

Molecular Structure and Spectroscopic Implications

The structure of this compound is relatively simple, yet it contains distinct functional groups that give rise to a rich and unambiguous spectroscopic profile. The molecule consists of a methyl ester group (-COOCH₃) and a propyl chain terminating in a trifluoromethyl group (-CF₃).

Diagram: Molecular Structure of this compound

Caption: Structure of this compound with key carbon and hydrogen groups.

Key structural features to consider:

-

Trifluoromethyl (-CF₃) Group: This highly electronegative group will strongly influence the chemical shifts of adjacent nuclei in both NMR and IR spectroscopy.

-

Methylene (-CH₂-) Groups: There are two distinct methylene groups. Their signals in ¹H and ¹³C NMR will be split by neighboring protons and the trifluoromethyl group.

-

Ester Group (-COOCH₃): This group has a characteristic strong absorption in IR spectroscopy due to the carbonyl (C=O) stretch. The methyl protons and the carbonyl carbon will have predictable chemical shifts in NMR.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum will show three distinct signals corresponding to the three different proton environments.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality of Chemical Shift and Multiplicity |

| ~ 3.70 | Singlet (s) | 3H | -OCH₃ | The methyl protons are deshielded by the adjacent oxygen atom but have no adjacent protons to couple with, resulting in a singlet. |

| ~ 2.65 | Triplet (t) | 2H | -CH₂-C=O | These protons are adjacent to the carbonyl group, which deshields them. They are split into a triplet by the two protons on the neighboring methylene group. |

| ~ 2.45 | Quartet of Triplets (qt) | 2H | CF₃-CH₂- | These protons are adjacent to the trifluoromethyl group. The three fluorine atoms split the signal into a quartet, and the two adjacent methylene protons split each line of the quartet into a triplet. This complex pattern is a hallmark of such structures. |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will show four signals for the four unique carbon environments. A key feature will be the splitting of carbon signals by the fluorine atoms (C-F coupling), which is a valuable diagnostic tool.[1]

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F) | Assignment | Causality of Chemical Shift and Multiplicity |

| ~ 171 | Singlet (s) | -C =O | The carbonyl carbon is significantly deshielded and appears at the low-field end of the spectrum.[2] |

| ~ 125 | Quartet (q) | -C F₃ | This carbon is directly attached to three fluorine atoms, causing a large downfield shift and splitting the signal into a quartet. |

| ~ 52 | Singlet (s) | -OC H₃ | The methyl carbon is deshielded by the attached oxygen atom. |

| ~ 30 | Quartet (q) | CF₃-C H₂- | This methylene carbon is two bonds away from the fluorine atoms, resulting in a smaller C-F coupling that splits the signal into a quartet. |

| ~ 28 | Singlet (s) | -C H₂-C=O | This methylene carbon is too far from the fluorine atoms to show significant coupling. |

¹⁹F NMR Spectroscopy

¹⁹F NMR is highly sensitive and provides a direct window into the fluorine environment.[3][4] For this compound, the three fluorine atoms are chemically equivalent.

Table 3: Predicted ¹⁹F NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Causality of Chemical Shift and Multiplicity |

| ~ -67 | Triplet (t) | -CF₃ | The signal is split into a triplet by the two protons on the adjacent methylene group. The chemical shift is typical for a CF₃ group next to a saturated carbon chain.[5][6] |

Diagram: NMR Spectroscopy Workflow

Caption: Standard workflow for NMR analysis of this compound.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution into a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a multinuclear NMR spectrometer (e.g., 400 MHz).

-

Tune the probe for ¹H, ¹³C, and ¹⁹F nuclei.

-

Lock the field using the deuterium signal from the CDCl₃ solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Set a spectral width of approximately 15 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire 8-16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set a spectral width of approximately 220 ppm.[7]

-

Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition:

-

Acquire the spectrum using a standard single-pulse experiment, ensuring proton coupling is not decoupled to observe the triplet multiplicity.

-

Set an appropriate spectral width, centered around the expected chemical shift (~ -67 ppm).

-

Use an external reference standard if necessary (e.g., CFCl₃).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Perform phase and baseline corrections for all spectra.

-

Reference the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H spectrum.

-

Infrared (IR) Spectroscopy

Infrared spectroscopy is excellent for identifying the key functional groups present in the molecule. The spectrum is dominated by absorptions from the ester and the trifluoromethyl groups.

Table 4: Predicted Characteristic IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~ 2960 | Medium | C-H Stretch | -CH₃ and -CH₂- |

| ~ 1740 | Strong | C=O Stretch | Ester Carbonyl |

| ~ 1440 | Medium | C-H Bend | -CH₂- and -CH₃ |

| ~ 1250-1100 | Very Strong | C-F Stretch | Trifluoromethyl (-CF₃) |

| ~ 1170 | Strong | C-O Stretch | Ester C-O |

The most prominent features will be the intense C=O stretch around 1740 cm⁻¹ and the very strong, broad C-F stretching bands between 1250 and 1100 cm⁻¹.[1][8][9]

Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for acquiring the IR spectrum of a liquid sample.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty, clean crystal.

-

Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal.

-

Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-600 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

-

Molecular Formula: C₅H₇F₃O₂

-

Molecular Weight: 156.10 g/mol

-

Exact Mass: 156.0398 g/mol

Table 5: Predicted Key Mass Fragments for this compound

| m/z | Proposed Fragment | Comments |

| 156 | [M]⁺ | Molecular ion peak. |

| 125 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester group. |

| 101 | [M - COOCH₃]⁺ | Loss of the carbomethoxy radical. |

| 87 | [CH₂COOCH₃]⁺ | Fragment from cleavage of the C2-C3 bond. |

| 69 | [CF₃]⁺ | The stable trifluoromethyl cation. |

| 59 | [COOCH₃]⁺ | The carbomethoxy cation. |

Diagram: Predicted Mass Spectrometry Fragmentation of this compound

Caption: Plausible fragmentation pathways for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for analyzing a volatile, relatively nonpolar compound like this compound.

-

Sample Preparation: Prepare a dilute solution of the compound (~100 ppm) in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Method:

-

Injector: Set to 250°C with a split ratio (e.g., 50:1).

-

Column: Use a standard nonpolar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness DB-5ms or equivalent).

-

Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

-

Oven Program: Start at 50°C for 2 minutes, then ramp at 10°C/min to 250°C and hold for 2 minutes.

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Scan a mass range from m/z 40 to 200.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

-

Data Analysis: Identify the chromatographic peak for the compound. Analyze the corresponding mass spectrum, identifying the molecular ion and key fragment ions. Compare the fragmentation pattern with predicted pathways.

Integrated Spectroscopic Analysis and Conclusion

The true power of spectroscopic characterization lies in the integration of data from multiple techniques. For this compound:

-

MS confirms the molecular weight (156 g/mol ) and elemental composition (C₅H₇F₃O₂).

-

IR confirms the presence of the ester carbonyl (C=O) and trifluoromethyl (C-F) functional groups.

-

¹³C NMR confirms the presence of four unique carbon environments, including the carbonyl, CF₃, OCH₃, and two distinct CH₂ groups.

-

¹H and ¹⁹F NMR provide the definitive connectivity. The multiplicities (singlet, triplet, quartet of triplets in ¹H; triplet in ¹⁹F) precisely map out the CF₃-CH₂-CH₂-COO-CH₃ skeleton, leaving no ambiguity.

Together, these techniques provide a comprehensive and self-validating spectroscopic profile that unequivocally confirms the structure and purity of this compound. This foundational knowledge is critical for any researcher utilizing this versatile fluorinated building block in their synthetic endeavors.

References

-

The Royal Society of Chemistry. Table of Contents. Available at: [Link]

-

ElectronicsAndBooks. Regioselectivity of 1,3-Dipolar Cycloadditions of (Phenylsulfiny1)- and (Phenylsu1fonyl)alkenes. Available at: [Link]

-

PubChem. Ethyl 4,4,4-trifluorobutyrate. Available at: [Link]

-

University of Waterloo. 19Flourine NMR. Available at: [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]

-

Aboul-Enein, H. Y., & Wainer, I. W. (2001). 19F NMR chemical shifts. 1. Aliphatic fluorides. Journal of Organic Chemistry, 66(8), 2809–2817. Available at: [Link]

-

Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]

-

University of Calgary. Table of Characteristic IR Absorptions. Available at: [Link]

-

University of Ottawa NMR Facility Blog. 13C NMR of Fluorinated Organics. Available at: [Link]

-

Chemistry LibreTexts. 13.5: Characteristics of ¹³C NMR Spectroscopy. Available at: [Link]

-

Chemistry LibreTexts. 13.11: Characteristics of ¹³C NMR Spectroscopy. Available at: [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 19Flourine NMR [chem.ch.huji.ac.il]

- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 19F NMR chemical shifts. 1. Aliphatic fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. PhytoBank: 13C NMR Spectrum (PHY0020438) [phytobank.ca]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

Introduction: The Strategic Importance of Methyl 4,4,4-trifluorobutyrate

An In-depth Technical Guide to the Reactivity and Stability of Methyl 4,4,4-trifluorobutyrate

This compound (MTFB) is more than a mere chemical intermediate; it is a versatile building block of significant strategic value in modern drug discovery and materials science. The incorporation of fluorine-containing groups, particularly the trifluoromethyl (CF₃) moiety, is a well-established strategy for modulating the physicochemical and biological properties of molecules.[1][2][3] The CF₃ group can enhance metabolic stability, increase lipophilicity, and alter receptor binding affinity, making it a privileged feature in many modern pharmaceuticals.[2][4] MTFB provides a readily accessible source for this critical functional group, but harnessing its potential requires a nuanced understanding of its inherent reactivity and stability.

This guide moves beyond a simple recitation of properties to provide a deep, mechanistic understanding of MTFB's behavior. We will explore the interplay between its ester functionality and the powerful electron-withdrawing nature of the trifluoromethyl group, offering field-proven insights into how to control its reactivity and ensure its stability for successful application in research and development.

Section 1: The Dichotomy of Reactivity - Ester vs. Alpha-Carbon

The chemical behavior of MTFB is dominated by two primary reactive centers: the electrophilic carbonyl carbon of the ester and the newly acidic protons on the carbon alpha to the carbonyl group. The trifluoromethyl group's profound inductive effect is the key determinant of this dual reactivity.

Reactions at the Ester Carbonyl

Like all esters, the carbonyl carbon of MTFB is electrophilic and susceptible to nucleophilic attack. However, the adjacent CF₃ group, while not directly bonded, enhances this electrophilicity through electron withdrawal, making reactions at this center particularly facile.

A. Hydrolysis: A Stability Concern and a Synthetic Tool

Ester hydrolysis is arguably the most significant stability concern for MTFB. The compound is sensitive to moisture and will readily hydrolyze to 4,4,4-trifluorobutanoic acid and methanol under both acidic and basic conditions.[5]

-

Base-Catalyzed Hydrolysis (Saponification): This is a rapid and irreversible process initiated by the attack of a hydroxide ion on the carbonyl carbon. The strong electron-withdrawing effect of the CF₃ group makes the carbonyl carbon highly susceptible to this attack. This is the primary degradation pathway in the presence of basic contaminants.

-

Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process. While generally slower than base-catalyzed hydrolysis, it can be significant in the presence of strong acids and water.

Caption: Key hydrolysis pathways for this compound.

B. Reduction

The ester functionality can be reduced to the corresponding alcohol, 4,4,4-trifluorobutan-1-ol, using powerful reducing agents like lithium aluminum hydride (LiAlH₄). Standard reducing agents like sodium borohydride are typically not reactive enough to reduce esters. This transformation is a common synthetic step to access trifluoromethylated alcohols.

Reactions at the α-Carbon: The Power of the CF₃ Group

The most synthetically valuable aspect of MTFB is the enhanced acidity of the protons on the carbon adjacent to the ester carbonyl (the α-carbon). The potent electron-withdrawing nature of the CF₃ group, combined with the carbonyl group, significantly lowers the pKa of these protons compared to non-fluorinated analogues. This facilitates the formation of a resonance-stabilized enolate.[6][7]

This enolate is a powerful carbon nucleophile, enabling a wide range of C-C bond-forming reactions.[7][8] This reactivity is the cornerstone of MTFB's utility as a building block.

Caption: Enolate formation and subsequent reaction with an electrophile.

Common reactions involving the MTFB enolate include:

-

Alkylation: Reaction with alkyl halides to introduce alkyl chains at the α-position.

-

Aldol Reactions: Addition to aldehydes and ketones to form β-hydroxy esters.

-

Acylation: Reaction with acyl chlorides or anhydrides to form β-keto esters.

Section 2: Stability Profile and Handling Protocols

Proper handling and storage are critical to maintaining the integrity of this compound. Its reactivity profile dictates its stability limitations.

Physicochemical and Stability Data

| Property | Value | Source(s) |

| Molecular Formula | C₅H₇F₃O₂ | [9] |

| Molecular Weight | 156.1 g/mol | [9] |

| Boiling Point | Not specified | |

| Density | 1.43 g/cm³ | [10] |

| Flash Point | 156.7 °C | [10] |

| Atmospheric Lifetime | ~23 days (vs. OH radicals) | [11] |

| Global Warming Potential (100-year) | 0.017 | [11] |

Conditions and Materials to Avoid

The primary degradation pathways are hydrolysis and reaction with strong nucleophiles or electrophiles. Therefore, careful control of the storage environment is paramount.

| Incompatible Agent/Condition | Consequence and Rationale | Source(s) |

| Water/Moisture | Leads to hydrolysis, forming 4,4,4-trifluorobutanoic acid. The compound is described as moisture sensitive. | [5] |

| Strong Bases (e.g., NaOH, t-BuOK) | Rapidly catalyzes hydrolysis (saponification). Can also promote self-condensation reactions via enolate formation. | [5] |

| Strong Acids (e.g., H₂SO₄, HCl) | Catalyzes hydrolysis. Can cause other decomposition pathways at elevated temperatures. | [5] |

| Strong Oxidizing Agents | May lead to vigorous, exothermic reactions. | [5] |

| Strong Reducing Agents (e.g., LiAlH₄) | Reduces the ester to the corresponding alcohol. This is a chemical incompatibility, not just a stability issue. | [5] |

| Heat, Flames, Sparks | The material is flammable and containers may explode when heated. Thermal decomposition can release irritating and toxic gases like hydrogen fluoride (HF). | [5][10] |

Recommended Storage and Handling Protocol

-

Procurement and Inspection: Upon receipt, inspect the container for seal integrity.

-

Inert Atmosphere: Store the container under a dry, inert atmosphere (e.g., nitrogen or argon). This displaces both moisture and air.[5]

-

Temperature: Keep containers tightly closed in a dry, cool, and well-ventilated place. Refrigeration is recommended for long-term storage.[5]

-

Dispensing: Use only under a chemical fume hood. When dispensing, use techniques to minimize atmospheric exposure, such as using a syringe through a septum or working in a glovebox.

-

Equipment: Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[5][10]

-

Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, impervious gloves, and a lab coat. Respiratory protection may be required if vapors are generated.[10]

Section 3: Experimental Protocols

The following protocols are provided as validated starting points for common transformations of this compound.

Protocol 1: Base-Mediated Hydrolysis to 4,4,4-Trifluorobutanoic Acid

This protocol describes the quantitative conversion of the ester to its corresponding carboxylic acid.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).

-

Saponification: Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 eq) to the solution.

-

Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until all starting material is consumed (typically 2-4 hours).

-

Work-up: Once complete, cool the reaction mixture to 0 °C in an ice bath. Carefully acidify the solution to pH ~2 with 1M HCl.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4,4,4-trifluorobutanoic acid. Further purification can be achieved by distillation if necessary.

Protocol 2: α-Methylation via Kinetic Enolate Formation

This protocol demonstrates the strategic use of the α-carbon's acidity for C-C bond formation. All steps must be performed under a strict inert atmosphere (argon or nitrogen) using anhydrous solvents.

-

Reagent Preparation: In a flame-dried, three-neck flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, prepare a solution of lithium diisopropylamide (LDA). To a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C (dry ice/acetone bath), add n-butyllithium (1.05 eq) dropwise. Stir for 30 minutes at -78 °C.

-

Enolate Formation: Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C. Maintain this temperature and stir for 1 hour to ensure complete formation of the kinetic lithium enolate.[6][8]

-

Alkylation: Add methyl iodide (CH₃I) (1.2 eq) dropwise to the enolate solution at -78 °C. Stir for an additional 2-3 hours, allowing the reaction to slowly warm to room temperature.

-

Quenching: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Work-up and Extraction: Extract the mixture with diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product, methyl 2-methyl-4,4,4-trifluorobutyrate, via flash column chromatography.

Conclusion

This compound is a powerful synthetic tool whose utility is directly linked to its distinct reactivity profile. The electron-withdrawing trifluoromethyl group activates both the ester carbonyl for nucleophilic attack and the α-protons for deprotonation. While this activation is synthetically advantageous, it also renders the molecule susceptible to degradation, primarily through hydrolysis. By understanding the mechanistic underpinnings of its reactivity and adhering to strict handling and storage protocols to mitigate stability risks, researchers can effectively and safely leverage this key building block to advance the synthesis of novel fluorinated compounds for pharmaceutical and materials applications.

References

-

MDPI. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Available from: [Link]

-

Organic Chemistry Portal. Trifluoromethylated compound synthesis by fluorination. Available from: [Link]

-

University of Liverpool. III Enolate Chemistry. Available from: [Link]

-

Master Organic Chemistry. Enolates – Formation, Stability, and Simple Reactions. Available from: [Link]

-

Studydrive. Enolate Chemistry. Available from: [Link]

-

PubChem - NIH. Methyl triflate | C2H3F3O3S | CID 9526. Available from: [Link]

-

Semantic Scholar. Fluorine-18 labelled Ruppert-Prakash reagent ([18F]Me3SiCF3) for the synthesis of 18F-trifluoromethylated compounds. Available from: [Link]

-

MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available from: [Link]

-

PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available from: [Link]

-

YouTube. Product of this Reaction (enjoy Org Chem!). Available from: [Link]

-

PubChem. Ethyl 3-methyl-4,4,4-trifluorobutanoate | C7H11F3O2 | CID 228896. Available from: [Link]

-

PubMed. Kinetics of the reaction of OH radical with ethylfluoroacetate, ethyl 4,4,4-trifluorobutyrate, and butylfluoroacetate. Available from: [Link]

-

PubChem. Methyl 3-amino-4,4,4-trifluorocrotonate | C5H6F3NO2 | CID 9989634. Available from: [Link]

-

PubMed Central. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

-

YouTube. Reactions at the Alpha Carbon of Carbonyls (Full Lesson) | Sketchy MCAT. Available from: [Link]

-

YouTube. alpha-carbon reaction flexibility. Available from: [Link]

-

MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available from: [Link]

-

YouTube. Enolate Reactions - Direct Alkylation of Ketones With LDA. Available from: [Link]

-

ResearchGate. Thermal decomposition of N-butyl-N-methyl pyrrolidinium tetrafluoroborate and N-butyl-N-methyl pyrrolidinium hexafluorophosphate: Py-GC-MS and DFT study. Available from: [Link]

-

ChemRxiv. Fluorine in Medicinal Chemistry: In Perspective to COVID-19. Available from: [Link]

-

YouTube. Enolate Chemistry - Michael's Reaction. Available from: [Link]

-

PubMed. Fluorine in medicinal chemistry. Available from: [Link]

-

ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Available from: [Link]

-

Chemistry Stack Exchange. Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Available from: [Link]

-

Zenodo. Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Available from: [Link]

- Google Patents. US5508455A - Hydrolysis of methyl esters for production of fatty acids.

-

Organic Chemistry Portal. Methyl Esters. Available from: [Link]

-

ResearchGate. Hydrolysis of methyl esters and alkylation to phenacyl esters. Reagents and conditions: (i) TMSOK, THF, rt, 16 h. Available from: [Link]

-

ResearchGate. Thermal decomposition of methylene-4,4 '-di(ethylphenyl-carbamate) to methylene-4,4 '-di(phenylisocyanate). Available from: [Link]

-

ResearchGate. Thermal Decomposition of 4Methylpyrimidine. Experimental Results and Kinetic Modeling. Available from: [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. fishersci.com [fishersci.com]

- 6. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Enolate Chemistry - Studydrive [studydrive.net]

- 9. This compound | 2365-82-4 [amp.chemicalbook.com]

- 10. echemi.com [echemi.com]

- 11. Kinetics of the reaction of OH radical with ethylfluoroacetate, ethyl 4,4,4-trifluorobutyrate, and butylfluoroacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 4,4,4-trifluorobutanoate (CAS 2365-82-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Building Blocks

Methyl 4,4,4-trifluorobutanoate (CAS 2365-82-4) is a fluorinated organic compound that has emerged as a pivotal building block in modern organic synthesis. Its utility is particularly pronounced in the fields of medicinal chemistry and agrochemical research. The strategic incorporation of a trifluoromethyl (-CF3) group into bioactive molecules is a well-established strategy to enhance critical pharmacological properties.[1][2] These enhancements often include increased metabolic stability, improved lipophilicity, and modulated binding affinities, making trifluoromethylated synthons like Methyl 4,4,4-trifluorobutanoate indispensable tools for the rational design of novel therapeutics and crop protection agents.

This technical guide offers a comprehensive examination of the chemical properties, synthesis, and applications of Methyl 4,4,4-trifluorobutanoate, providing researchers and drug development professionals with the foundational knowledge to effectively utilize this versatile reagent in their synthetic endeavors.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of Methyl 4,4,4-trifluorobutanoate is fundamental for its safe handling, storage, and deployment in synthetic protocols. The key properties are summarized below.

| Property | Value | Reference |

| CAS Number | 2365-82-4 | [3] |

| Molecular Formula | C₅H₇F₃O₂ | [3] |

| Molecular Weight | 156.10 g/mol | [3] |

| Appearance | Colorless Liquid | |

| Density | 1.43 g/cm³ | [4] |

| Boiling Point | 335.5 °C at 760 mmHg | [4] |

| Flash Point | 156.7 °C | [4] |

| Refractive Index | 1.345 | [4] |

| Vapor Pressure | 126 mmHg at 25°C | [4] |

| LogP | 1.50190 | [4] |

| SMILES | COC(=O)CCC(F)(F)F | [3] |

| InChI Key | RVNWLMWNUJPCQD-UHFFFAOYSA-N | [3] |

Synthesis and Reaction Mechanisms

The synthesis of Methyl 4,4,4-trifluorobutanoate can be achieved through several synthetic pathways. The choice of a particular route is often dictated by factors such as the availability and cost of starting materials, scalability, and overall yield. A common strategy involves the derivatization of readily available trifluorinated precursors.

Illustrative Synthetic Workflow

The following diagram outlines a generalized synthetic pathway for Methyl 4,4,4-trifluorobutanoate, commencing from a trifluorinated three-carbon precursor. This approach underscores the principle of incorporating the crucial trifluoromethyl moiety early in the synthetic sequence.

Caption: A conceptual workflow for the synthesis of Methyl 4,4,4-trifluorobutanoate.

Key Applications in Advanced Synthesis

The primary value of Methyl 4,4,4-trifluorobutanoate lies in its role as a versatile intermediate for the synthesis of more complex, high-value molecules.

A Gateway to Trifluoromethylated Structures

As a trifluoromethyl-containing building block, this ester provides a four-carbon synthon that is amenable to a wide range of chemical transformations. Its ester functionality can be hydrolyzed, reduced, or converted to other functional groups, allowing for its integration into diverse molecular architectures.

Synthesis of 4,4,4-Trifluorobutanol: A Key Intermediate

One of the most significant applications of Methyl 4,4,4-trifluorobutanoate is its reduction to 4,4,4-trifluorobutanol. This alcohol is a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.[3][5][6][7]

This protocol provides a robust, step-by-step methodology for the reduction of the ester to the corresponding alcohol, adapted from principles outlined in synthetic patents.[3][6]

Materials:

-

Methyl 4,4,4-trifluorobutanoate

-

Sodium borohydride (NaBH₄)

-

Calcium chloride (CaCl₂), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (HCl), aqueous solution (e.g., 1M)

-

Dichloromethane (CH₂Cl₂)

-

Sodium chloride (NaCl), saturated aqueous solution (brine)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser

-

Ice-water bath

Procedure:

-

Reaction Setup: Equip a dry 500 mL three-neck round-bottom flask with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere. Add anhydrous THF to the flask.

-

Addition of Ester and Reducing Agent: To the THF, add Methyl 4,4,4-trifluorobutanoate (e.g., 44.36 g) followed by sodium borohydride (e.g., 14.19 g). Stir the mixture for 1 hour at room temperature.[6]

-

Addition of Catalyst: To the stirred suspension, add anhydrous calcium chloride (e.g., 33.29 g) portion-wise, ensuring the temperature is controlled with an ice-water bath if necessary.[6]

-

Reaction: Heat the reaction mixture to 70 °C and maintain this temperature. Monitor the reaction progress by Gas Chromatography (GC) until the starting material is consumed.[6]

-

Work-up and Quenching: After the reaction is complete, cool the mixture to room temperature and cautiously quench the reaction by the slow addition of water (e.g., 300 mL). Add sodium chloride to the aqueous layer to facilitate phase separation.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase with dichloromethane (e.g., 3 x 200 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by fractional distillation under reduced pressure to yield 4,4,4-trifluorobutanol as a colorless liquid.

Spectroscopic Characterization

The structural elucidation of Methyl 4,4,4-trifluorobutanoate and its reaction products relies on standard spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum of Methyl 4,4,4-trifluorobutanoate is expected to exhibit three distinct signals:

-

A singlet at approximately 3.7 ppm corresponding to the three protons of the methyl ester (-OCH₃).

-

A triplet at approximately 2.6 ppm for the two protons of the methylene group adjacent to the carbonyl (-CH₂CO-).

-

A multiplet (quartet of triplets) around 2.4 ppm for the two protons of the methylene group adjacent to the trifluoromethyl group (-CH₂CF₃), showing coupling to both the adjacent methylene protons and the three fluorine atoms.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide five signals, confirming the carbon framework:

-

A signal for the carbonyl carbon (~172 ppm).

-

A quartet for the trifluoromethyl carbon (~127 ppm, J ≈ 277 Hz) due to C-F coupling.

-

A signal for the methyl ester carbon (~52 ppm).

-

A quartet for the methylene carbon adjacent to the CF₃ group (~31 ppm, J ≈ 30 Hz).

-

A signal for the other methylene carbon (~27 ppm).

Mass Spectrometry

The electron ionization mass spectrum (EI-MS) would be expected to show a molecular ion peak (M⁺) at m/z 156. Key fragmentation patterns would likely include the loss of a methoxy radical (·OCH₃) to give a fragment at m/z 125, and the loss of the methoxycarbonyl group (·COOCH₃) to give a fragment at m/z 97. The presence of the trifluoromethyl group would also lead to characteristic fluorine-containing fragment ions.

Safety and Handling Precautions

Methyl 4,4,4-trifluorobutanoate is a chemical that requires careful handling in a laboratory setting.

-

General Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.

-

Fire Hazards: The compound is flammable. Keep away from open flames, sparks, and other sources of ignition.

-

First Aid:

-

In case of skin contact: Immediately wash with soap and plenty of water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Move the person into fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical advice.

-

For comprehensive safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.

References

- Google Patents.CN109369354B - Synthesis method of 4,4, 4-trifluorobutanol.

- Google Patents.CN105237340A - Novel synthesis method for 4,4,4-trifluorobutanol.

- Google Patents.CN105237340B - Novel synthesis method for 4,4,4-trifluorobutanol.

-

PubMed Central (PMC). Trifluoromethylated heterocycles. Available at: [Link]

-

ResearchGate. Synthesis of trifluoromethyl or trifluoroacetyl substituted heterocyclic compounds from trifluoromethyl‐α,β‐ynones. Available at: [Link]

- Google Patents.KR20110001415A - Novel Production Method for 4,4,4-trifluoro-1- (4-methylphenyl) butane-1,3-dione.

-

PubMed Central (PMC). Innate C-H trifluoromethylation of heterocycles. Available at: [Link]

-

MDPI. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Available at: [Link]

-

RSC Publishing. Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluo-romethyl Triflate as the Source of the Trifluoromethoxy Group. Available at: [Link]

-

ResearchGate. Synthesis of trifluoromethyl or trifluoroacetyl substituted heterocyclic compounds from trifluoromethyl‐α,β‐ynones. Available at: [Link]

-

Chemsrc. methyl 4,4,4-trifluorobutanoate | CAS#:2365-82-4. Available at: [Link]

Sources

- 1. Trifluoromethylated heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CN105237340A - Novel synthesis method for 4,4,4-trifluorobutanol - Google Patents [patents.google.com]

- 4. methyl 4,4,4-trifluorobutanoate | CAS#:2365-82-4 | Chemsrc [chemsrc.com]

- 5. CN109369354B - A kind of synthetic method of 4,4,4-trifluorobutanol - Google Patents [patents.google.com]

- 6. CN105237340B - Novel synthesis method for 4,4,4-trifluorobutanol - Google Patents [patents.google.com]

- 7. Synthesis and Application of 4,4,4-Trifluoro-1-Butanol_Chemicalbook [chemicalbook.com]

Methyl 4,4,4-trifluorobutyrate: A Versatile Fluorinated Building Block for Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The strategic incorporation of fluorine, particularly the trifluoromethyl (CF3) group, is a cornerstone of modern medicinal chemistry, profoundly enhancing the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates. This guide provides a detailed examination of Methyl 4,4,4-trifluorobutyrate, a versatile C4 building block that serves as a key precursor for introducing the valuable γ-trifluoromethyl motif. We will explore its physicochemical properties, synthetic availability, and core reactivity, with a focus on transformations at the ester group and functionalization at the α-carbon. Furthermore, this guide details its application in the synthesis of complex heterocyclic scaffolds and provides robust, step-by-step experimental protocols for its reduction and α-alkylation, offering field-proven insights for its effective utilization in drug discovery and development pipelines.

The Trifluoromethyl Group: A Privileged Motif in Drug Discovery

The trifluoromethyl (CF3) group has become an indispensable tool in the arsenal of medicinal chemists.[] Its unique combination of properties allows for the fine-tuning of a drug candidate's biological activity, metabolic stability, and overall pharmacokinetic profile.[2] Unlike a simple methyl group, the CF3 group is significantly more lipophilic and boasts a powerful electron-withdrawing inductive effect, which can modulate the pKa of nearby functional groups and alter molecular conformation.[3]

The introduction of a CF3 group can lead to:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group highly resistant to oxidative metabolism by cytochrome P450 enzymes. This often translates to a longer drug half-life and improved bioavailability.

-

Increased Lipophilicity: The CF3 group can improve a molecule's ability to permeate cell membranes, which is critical for reaching intracellular targets or crossing the blood-brain barrier.

-

Modulated Binding Affinity: The strong electron-withdrawing nature of the CF3 group can alter the electronic properties of a molecule, potentially leading to enhanced binding interactions with biological targets.[]

-

Improved Pharmacokinetic Profile: Collectively, these effects contribute to more effective and durable drug candidates, accelerating the journey from discovery to clinical application.[]

Given these advantages, there is a high demand for versatile and readily available fluorinated building blocks that enable the strategic installation of the CF3 group into complex molecular architectures.

This compound: A Versatile C4 Building Block

This compound (CAS 2365-82-4) is a valuable C4 synthon that provides a straightforward route to molecules containing a terminal trifluoromethyl group separated by a propyl chain. This structural motif is of significant interest for introducing the CF3 group into aliphatic regions of a molecule.

Structure and Physicochemical Properties

The key physical and chemical properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 2365-82-4 | [][2][4] |

| Molecular Formula | C₅H₇F₃O₂ | [][2] |

| Molecular Weight | 156.10 g/mol | [][2] |

| Boiling Point | 335.5 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.43 g/cm³ | [][2] |

| Refractive Index | 1.345 | [2] |

| SMILES | COC(=O)CCC(F)(F)F | [] |

| InChI Key | RVNWLMWNUJPCQD-UHFFFAOYSA-N | [] |

Synthesis Overview

While various proprietary methods exist for the industrial-scale production of this compound, a common and logical laboratory-scale approach involves a multi-step sequence starting from readily available precursors. One such route involves the alkylation of a malonic ester with a trifluoroethylating agent, followed by decarboxylation and subsequent reduction. For instance, diethyl malonate can be reacted with 2,2,2-trifluoroethyl p-toluenesulfonate, followed by decarboxylation to yield the corresponding ethyl ester.[5][6] The final product, this compound, can then be obtained via transesterification or by direct esterification of the corresponding carboxylic acid or alcohol. The related alcohol, 4,4,4-trifluorobutanol, can be synthesized by reducing the ester with reagents like sodium borohydride.[5][6]

Core Reactivity and Synthetic Applications

This compound offers two primary sites for chemical modification: the ester functional group and the α-carbon. This dual reactivity makes it a highly adaptable building block for a wide range of synthetic transformations.

Transformations of the Ester Functional Group

The methyl ester moiety can be readily converted into other key functional groups, serving as a gateway to various compound classes.

-

Reduction to Alcohol: The ester can be reduced to the corresponding primary alcohol, 4,4,4-trifluorobutan-1-ol, using standard reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) with additives.[5][6] This alcohol is itself a valuable building block for introducing the trifluorobutyl group via etherification or other nucleophilic reactions.

-

Hydrolysis to Carboxylic Acid: Saponification with a base such as lithium hydroxide (LiOH) followed by acidic workup yields 4,4,4-trifluorobutanoic acid. This acid is a key intermediate for forming amides, acyl chlorides, and other acid derivatives.

-

Amidation: Direct reaction with amines, often promoted by coupling agents or through conversion to a more reactive acyl species, provides access to a wide array of amides.

α-Carbon Functionalization via Enolate Chemistry

Perhaps the most powerful application of this building block involves the chemistry of its enolate. The protons on the carbon alpha to the carbonyl group (C2) are acidic and can be removed by a strong base to form a nucleophilic enolate ion. This enolate can then be reacted with various electrophiles to form new carbon-carbon bonds.[7]

Causality Behind Reagent Choice: The successful alkylation of ester enolates requires careful selection of the base. A strong, non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) is ideal.[8] Using a weaker or nucleophilic base like sodium ethoxide can lead to reversible enolate formation and competing side reactions such as self-condensation (Claisen condensation) or direct nucleophilic attack on the ester. LDA ensures rapid, quantitative, and irreversible deprotonation at low temperatures, generating the enolate cleanly for subsequent reaction with an electrophile.[9][10]

This Sₙ2 reaction is most efficient with primary alkyl halides (e.g., methyl iodide, benzyl bromide).[11] Secondary halides react more slowly, and tertiary halides are unsuitable as they lead to elimination products.[11] This methodology allows for the construction of more complex carbon skeletons bearing the γ-trifluoromethyl motif.

Application in Heterocycle Synthesis: A Gateway to Bioactive Scaffolds

Trifluoromethylated heterocycles are a prominent feature in many approved drugs.[12] While this compound is not a direct precursor for many cyclization reactions, it is an excellent starting material for creating more advanced intermediates, such as β-keto esters.

Through a Claisen condensation reaction (e.g., with dimethyl carbonate and a strong base), this compound can be converted to a β-keto ester like methyl 4,4,4-trifluoro-2-methoxycarbonylbutanoate. This intermediate, or the simpler ethyl 4,4,4-trifluoro-3-oxobutanoate derived from it, is a classic precursor for synthesizing trifluoromethyl-substituted pyrimidinones and other heterocycles.[13] The reaction involves a cyclocondensation with an amidine or a related binucleophile. For example, reacting ethyl 4,4,4-trifluoro-3-oxobutanoate with benzamidine hydrochloride in the presence of a base like triethylamine yields 2-phenyl-6-(trifluoromethyl)pyrimidin-4(3H)-one.[3] This strategy highlights the utility of this compound as a foundational building block for accessing medicinally relevant scaffolds.

Experimental Protocols

The following protocols are provided as self-validating systems, grounded in established chemical principles and adapted from authoritative sources.

Protocol 1: Reduction to 4,4,4-Trifluorobutan-1-ol

This protocol describes the reduction of the methyl ester to the corresponding primary alcohol, adapted from a similar procedure for the ethyl ester.[5][6] The use of calcium chloride as an additive with sodium borohydride forms a more reactive reducing species, enabling the efficient reduction of the ester.

Methodology:

-

Setup: To a dry 250 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous tetrahydrofuran (THF, 80 mL).

-

Reagent Addition: Add this compound (7.8 g, 50 mmol) to the THF. Subsequently, add sodium borohydride (2.8 g, 75 mmol) in portions while stirring.

-

Activation: After stirring for 30 minutes at room temperature, begin the portion-wise addition of anhydrous calcium chloride (4.2 g, 37.5 mmol). The addition may be exothermic; maintain the temperature below 40 °C.

-

Reaction: Once the addition is complete, heat the reaction mixture to 65-70 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC analysis until the starting material is consumed.

-

Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add water (50 mL) to quench the excess reducing agent. Caution: Hydrogen gas will be evolved.

-

Workup: Add a saturated aqueous solution of sodium chloride (50 mL) to the mixture. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 75 mL).

-

Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by fractional distillation to yield 4,4,4-trifluorobutan-1-ol as a colorless liquid.

Protocol 2: α-Alkylation of this compound

This protocol details the α-alkylation using LDA as the base and benzyl bromide as the electrophile, based on standard enolate alkylation procedures.[7][8][11]

Methodology:

-

LDA Preparation: In a dry 250 mL Schlenk flask under a nitrogen atmosphere, dissolve diisopropylamine (2.3 mL, 16.5 mmol) in anhydrous THF (40 mL). Cool the solution to -78 °C (dry ice/acetone bath). Add n-butyllithium (1.6 M in hexanes, 10 mL, 16 mmol) dropwise via syringe. Stir the solution at -78 °C for 30 minutes to generate LDA.

-

Enolate Formation: In a separate dry flask under nitrogen, dissolve this compound (2.34 g, 15 mmol) in anhydrous THF (20 mL). Cool this solution to -78 °C. Transfer the freshly prepared LDA solution to the ester solution via cannula. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Alkylation: Add benzyl bromide (1.9 mL, 16 mmol) dropwise to the enolate solution at -78 °C. Allow the reaction mixture to stir at -78 °C for 2 hours, then let it warm slowly to room temperature overnight.

-

Quenching: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (50 mL).

-

Workup: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Isolation: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the desired α-benzylated product.

Conclusion